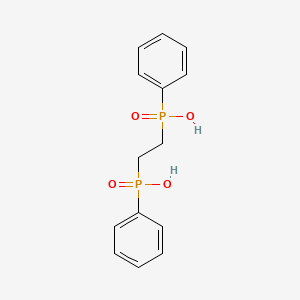

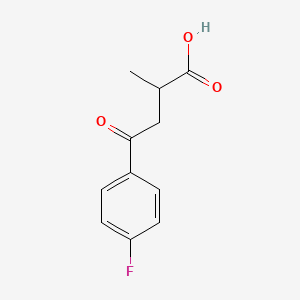

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate crystallizes in space group Pbca, with lattice constants a =7.5740(15) Å, b =11.337(2) Å, and c =30.424(5) Å at 110 K .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a solid at room temperature and should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate has been a subject of interest in chemical synthesis and characterization. James E. Johnson et al. (2006) reported the synthesis and structural analysis of a similar compound, showcasing its spectral characteristics through various techniques such as IR, UV, and NMR spectroscopy. The study detailed the crystal structure, establishing the compound's enamine tautomerism and the presence of bifurcated hydrogen bonds (Johnson et al., 2006).

Application in Textile Industry

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate derivatives have been explored for their application in textile industries. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes from related compounds and examined their complexation with metals like copper, cobalt, and zinc. The study highlighted the dyes' good levelness and fastness properties on polyester and nylon fabrics, indicating their potential use in fabric dyeing (Abolude et al., 2021).

Antimicrobial Properties

Research by H. Radwan et al. (2020) delved into the antimicrobial potential of compounds related to Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate. The study synthesized compounds through the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehde and ethyl cyanoacetate, exploring their antimicrobial activities. Such investigations are crucial in identifying new compounds with potential applications in healthcare and pharmaceuticals (Radwan et al., 2020).

Antitumor Properties

H. El‐Sayed et al. (2011) conducted a study on the synthesis of certain 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives and evaluated their antitumor and antimicrobial activities. The research demonstrated the compound's potential in the development of new therapeutic agents, highlighting the importance of further studies in this area (El‐Sayed et al., 2011).

Catalytic Reactions

C. Sivakumar et al. (2011) presented an innovative polymer-supported system for catalytic reactions using Poly(3,4-ethylenedioxythiophene). This system showed catalytic activity in hydrogenation and electro-oxidation processes, indicating potential applications in various chemical processes (Sivakumar & Phani, 2011).

Safety And Hazards

Propriétés

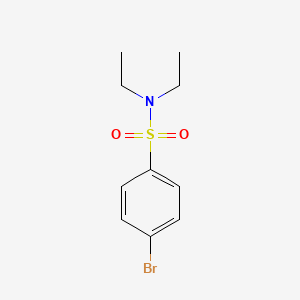

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKQEMUHZDENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

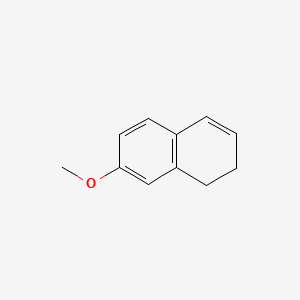

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)